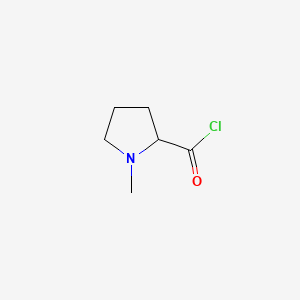
1-Methylprolyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylprolyl chloride is an organic compound with the molecular formula C6H10ClN It is a derivative of proline, an amino acid, where the proline ring is substituted with a methyl group and a chlorine atom
Preparation Methods
1-Methylprolyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylproline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-Methylproline+SOCl2→1-Methylprolyl chloride+SO2+HCl
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity.
Chemical Reactions Analysis
1-Methylprolyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products. For example, the reaction with an amine can produce an amide.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Elimination Reactions: It can undergo elimination reactions to form alkenes, especially when treated with strong bases.
Common reagents used in these reactions include sodium hydroxide (NaOH) for elimination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylprolyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Due to its structural similarity to proline, it is used in studies related to protein synthesis and enzyme interactions.
Medicinal Chemistry: It is explored for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylprolyl chloride largely depends on its reactivity as an electrophile. It can react with nucleophiles, leading to the formation of new chemical bonds. In biological systems, it may interact with enzymes or proteins, potentially inhibiting or modifying their activity. The specific molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
1-Methylprolyl chloride can be compared with other similar compounds, such as:
Prolyl Chloride: Lacks the methyl group, making it less sterically hindered and potentially more reactive.
1-Methylproline: The precursor to this compound, which lacks the chlorine atom and thus has different reactivity.
Chloropropylamine: Another compound with a similar structure but different functional groups, leading to different chemical properties and applications.
Properties
CAS No. |
94813-61-3 |
|---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-methylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3 |
InChI Key |
NJSQADKUMGVESS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


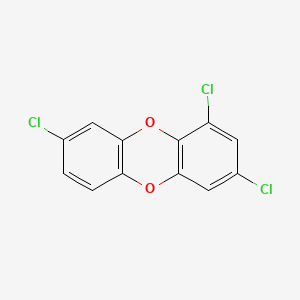

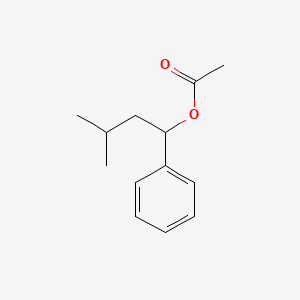
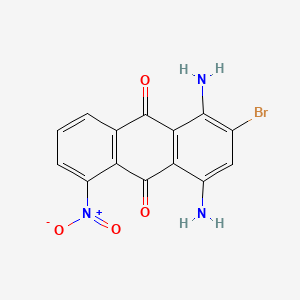
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
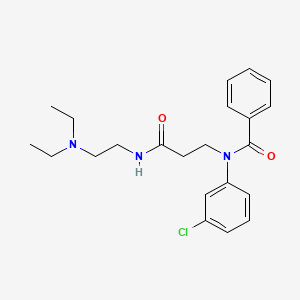
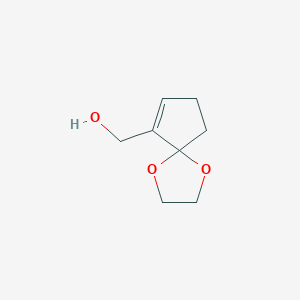
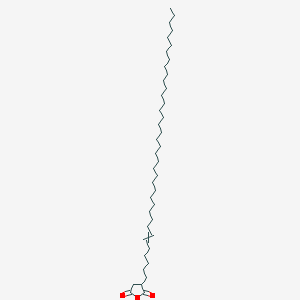
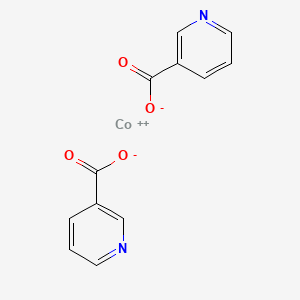
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
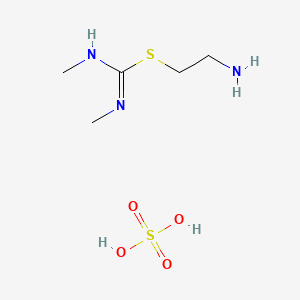

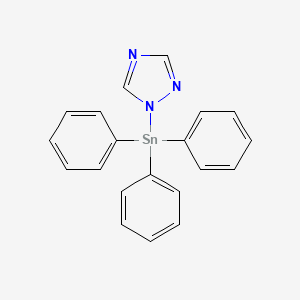
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
